molecular formula C14H23NO3 B14687557 1-(Butylamino)-3-(4-methoxyphenoxy)propan-2-OL CAS No. 32569-50-9

1-(Butylamino)-3-(4-methoxyphenoxy)propan-2-OL

Cat. No.: B14687557
CAS No.: 32569-50-9
M. Wt: 253.34 g/mol
InChI Key: RJFHMYTZANSFER-UHFFFAOYSA-N
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Description

1-(Butylamino)-3-(4-methoxyphenoxy)propan-2-OL is a chemical compound known for its diverse applications in scientific research and industry. This compound features a butylamino group, a methoxyphenoxy group, and a propanol backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butylamino)-3-(4-methoxyphenoxy)propan-2-OL typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with butylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production may also involve additional purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-(Butylamino)-3-(4-methoxyphenoxy)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butylamino or methoxyphenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(Butylamino)-3-(4-methoxyphenoxy)propan-2-OL has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Butylamino)-3-(4-methoxyphenoxy)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Butylamino)-3-(4-hydroxyphenoxy)propan-2-OL
  • 1-(Butylamino)-3-(4-ethoxyphenoxy)propan-2-OL
  • 1-(Butylamino)-3-(4-methylphenoxy)propan-2-OL

Uniqueness

1-(Butylamino)-3-(4-methoxyphenoxy)propan-2-OL is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

CAS No.

32569-50-9

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

1-(butylamino)-3-(4-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C14H23NO3/c1-3-4-9-15-10-12(16)11-18-14-7-5-13(17-2)6-8-14/h5-8,12,15-16H,3-4,9-11H2,1-2H3

InChI Key

RJFHMYTZANSFER-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(COC1=CC=C(C=C1)OC)O

Origin of Product

United States

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